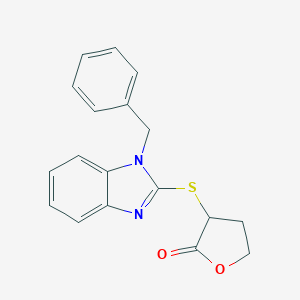
5-bromo-N-isopentyl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-isopentyl-2-thiophenesulfonamide, also known as Br-IP-Ts, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is widely used in medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-bromo-N-isopentyl-2-thiophenesulfonamide involves the inhibition of carbonic anhydrase isoforms, particularly CA IX. The compound binds to the active site of the enzyme and prevents the catalysis of the hydration of carbon dioxide to bicarbonate and protons. This leads to the suppression of tumor growth and metastasis, as well as the modulation of the extracellular pH.
Biochemical and Physiological Effects
5-bromo-N-isopentyl-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit cell migration and invasion, and modulate the pH of the extracellular environment. In vivo studies have shown that 5-bromo-N-isopentyl-2-thiophenesulfonamide can suppress tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-isopentyl-2-thiophenesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. It exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, there are also limitations to the use of 5-bromo-N-isopentyl-2-thiophenesulfonamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-bromo-N-isopentyl-2-thiophenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase isoforms, particularly CA IX. This could lead to the development of novel therapeutic agents for the treatment of cancer and other diseases. Another area of research is the investigation of the role of 5-bromo-N-isopentyl-2-thiophenesulfonamide in modulating the extracellular pH and its effects on various physiological processes. This could provide new insights into the regulation of cellular processes and the development of new therapeutic strategies. Additionally, the use of 5-bromo-N-isopentyl-2-thiophenesulfonamide in combination with other drugs or therapies could be explored to enhance its effectiveness in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-isopentyl-2-thiophenesulfonamide involves the reaction of 5-bromo-2-methylthiophene with isopentylamine and chlorosulfonic acid. The reaction takes place in the presence of a catalyst and produces 5-bromo-N-isopentyl-2-thiophenesulfonamide as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
5-bromo-N-isopentyl-2-thiophenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-bromo-N-isopentyl-2-thiophenesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells. The inhibition of CA IX by 5-bromo-N-isopentyl-2-thiophenesulfonamide can lead to the suppression of tumor growth and metastasis.
In biochemistry, 5-bromo-N-isopentyl-2-thiophenesulfonamide has been used as a tool to study the role of CA IX in various physiological processes. The compound has been found to modulate the pH of the extracellular environment, which is crucial for the regulation of various cellular processes such as cell migration and invasion.
In pharmacology, 5-bromo-N-isopentyl-2-thiophenesulfonamide has been studied for its potential use as a therapeutic agent for various diseases such as cancer, osteoporosis, and glaucoma. The compound has been found to exhibit potent inhibitory activity against carbonic anhydrase isoforms, which are involved in the pathogenesis of these diseases.
Propriétés
Nom du produit |
5-bromo-N-isopentyl-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C9H14BrNO2S2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
5-bromo-N-(3-methylbutyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14BrNO2S2/c1-7(2)5-6-11-15(12,13)9-4-3-8(10)14-9/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
JVNFKYIPHGTLHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(S1)Br |
SMILES canonique |
CC(C)CCNS(=O)(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)

![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270149.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)